molecular formula C14H27NSi2 B11850516 N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline

N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline

Cat. No.: B11850516
M. Wt: 265.54 g/mol
InChI Key: RXVZCFLPKSOCAV-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline is an organic compound that belongs to the class of silyl-protected amines. This compound is characterized by the presence of a silyl group attached to the nitrogen atom of an aniline derivative. Silyl-protected amines are commonly used in organic synthesis due to their stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline typically involves the reaction of aniline with silylating agents. One common method is the reaction of aniline with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The general reaction scheme is as follows:

Aniline+ChlorotrimethylsilaneThis compound+HCl\text{Aniline} + \text{Chlorotrimethylsilane} \rightarrow \text{this compound} + \text{HCl} Aniline+Chlorotrimethylsilane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silyl-protected nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into silyl-protected amines or other reduced forms.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silyl-protected nitroso derivatives, while reduction with lithium aluminum hydride can produce silyl-protected amines.

Scientific Research Applications

N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline has several scientific research applications, including:

    Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: Employed in the synthesis of biologically active molecules, where the silyl group can be removed under mild conditions to reveal the free amine.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline involves the protection of the amine group through the formation of a silyl-amine bond. This bond is stable under a variety of conditions, but can be cleaved using specific reagents such as fluoride ions. The silyl group acts as a protecting group, preventing unwanted reactions at the amine site and allowing for selective transformations elsewhere in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyldimethylsilyl)-N-trimethylsilylaniline
  • N-(Triisopropylsilyl)-N-trimethylsilylaniline
  • N-(Dimethylsilyl)-N-trimethylsilylaniline

Uniqueness

N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline is unique due to its specific silyl group configuration, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in selective organic transformations where other silyl-protected amines may not be as effective.

Properties

Molecular Formula

C14H27NSi2

Molecular Weight

265.54 g/mol

IUPAC Name

N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline

InChI

InChI=1S/C14H27NSi2/c1-14(2,3)12-16-15(17(4,5)6)13-10-8-7-9-11-13/h7-11H,12,16H2,1-6H3

InChI Key

RXVZCFLPKSOCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[SiH2]N(C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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